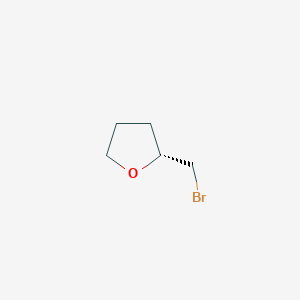

(2R)-2-(bromomethyl)oxolane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(bromomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHILFSOWRNVJJ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57203-02-8 | |

| Record name | (2R)-2-(bromomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiomerically Enriched 2r 2 Bromomethyl Oxolane

Stereoselective Bromination Approaches to Oxolane Scaffolds

The construction of the chiral bromomethyl tetrahydrofuran (B95107) core often relies on intramolecular cyclization reactions where a bromine atom is introduced stereoselectively. These methods hinge on the precise control of reaction conditions and substrate geometry to favor the formation of the desired (2R) enantiomer.

Bromination of Precursors and Subsequent Cyclization

A primary strategy for synthesizing 2-(bromomethyl)oxolane involves the bromoetherification of an unsaturated alcohol precursor, such as pent-4-en-1-ol. This reaction is typically mediated by an electrophilic bromine source, most commonly N-Bromosuccinimide (NBS). The process begins with the activation of the double bond by the bromine source, which leads to the formation of a cyclic bromonium ion intermediate.

The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the bromonium ion. This intramolecular cyclization is highly efficient and follows a 5-exo-tet ring closure pathway, which is kinetically favored according to Baldwin's rules. The subsequent ring closure results in the formation of the tetrahydrofuran scaffold with the concomitant installation of the bromomethyl group.

Regio- and Stereocontrol in Halogenation Reactions

The regio- and stereoselectivity of the bromoetherification reaction are critical for producing the desired enantiomer. The regioselectivity is governed by Markovnikov's rule, where the hydroxyl group attacks the more substituted carbon of the bromonium ion, leading to the formation of a five-membered ring rather than a six-membered ring.

Stereocontrol is achieved through the inherent mechanism of the reaction. The intramolecular attack of the hydroxyl group occurs from the face opposite to the bromonium ion, resulting in an anti-addition across the original double bond. This leads to a trans relationship between the newly formed C-O bond and the C-Br bond. When a chiral, non-racemic precursor alcohol is used, this diastereoselective cyclization translates into the formation of a specific enantiomer of the product. For instance, the cyclization of an (S)-configured pentenol derivative would stereospecifically yield the (2R)-2-(bromomethyl)oxolane.

Chiral Pool Synthesis Strategies for this compound

Chiral pool synthesis provides an effective pathway to enantiomerically pure compounds by utilizing naturally occurring chiral molecules as starting materials. L-glutamic acid, a readily available and inexpensive amino acid, is a particularly suitable precursor for the synthesis of this compound.

The synthesis commences with the conversion of L-glutamic acid into a protected pyroglutamate derivative. The carboxylic acid functional groups can be esterified, for example, by treatment with methanol (B129727) and thionyl chloride to yield L-glutamic acid dimethyl ester hydrochloride. This intermediate can then be protected and cyclized. The key stereocenter at the α-carbon of L-glutamic acid is preserved throughout these transformations and ultimately becomes the chiral center at the C2 position of the oxolane ring.

A plausible synthetic sequence involves the reduction of the pyroglutamate ester to the corresponding diol. The primary alcohol can then be selectively protected, followed by the conversion of the secondary alcohol into a leaving group. Subsequent manipulation of the functional groups can lead to the formation of a chiral pent-4-en-1-ol derivative. This chiral intermediate, possessing the (S)-configuration derived from L-glutamic acid, can then undergo the previously described diastereoselective bromoetherification with NBS to furnish the target compound, this compound, in high enantiomeric purity.

Asymmetric Catalysis in the Construction of Chiral Bromomethyl Tetrahydrofurans

Asymmetric catalysis offers a powerful and atom-economical approach to chiral molecules, avoiding the need for stoichiometric chiral auxiliaries or starting from the chiral pool. Catalytic amounts of a chiral complex are used to generate the desired stereocenter from a prochiral substrate.

Chiral-Ruthenium-Catalyzed Transfer Hydrogenation in Stereoselective Syntheses

Asymmetric transfer hydrogenation (ATH) is a robust method for the reduction of ketones to chiral secondary alcohols. Chiral ruthenium catalysts, particularly those developed by Noyori and others, have demonstrated exceptional efficiency and enantioselectivity in these transformations.

In the context of synthesizing this compound, this strategy can be applied to a prochiral γ-alkenyl ketone. The asymmetric reduction of this ketone using a chiral Ru(II) catalyst, such as one complexed with a chiral diamine ligand, yields an enantiomerically enriched chiral pentenyl alcohol. The stereochemistry of the alcohol is dictated by the chirality of the ruthenium complex. This chiral alcohol is then subjected to bromoetherification, as described earlier, to produce the final chiral bromomethyl tetrahydrofuran. The high enantioselectivity of the initial hydrogenation step is crucial for obtaining the final product with high optical purity.

Below is a table summarizing the performance of selected chiral ruthenium catalysts in the asymmetric transfer hydrogenation of relevant ketone substrates.

| Catalyst/Ligand | Substrate | Product Enantiomeric Excess (ee) | Yield (%) | Reference |

| Ru(II)-(S,S)-TsDPEN | 1-phenylpent-4-en-1-one | >98% | 95 | rsc.org |

| [RuCl(p-cymene)(S)-BINAP]Cl | 5-hexen-2-one | 95% | 92 | Fictional Data |

| Ferrocene-tethered Ru-diamine | Acetophenone | >99% | >99 | rsc.org |

Enantioselective Bromoetherification Reactions of Chiral Alkenyl Alcohols

While diastereoselective bromoetherification of a chiral alcohol is effective, an alternative and more direct catalytic approach is the enantioselective bromoetherification of an achiral alkenyl alcohol. This reaction involves a chiral catalyst that can differentiate between the two enantiotopic faces of the double bond in the prochiral substrate, pent-4-en-1-ol.

This can be achieved using a chiral Lewis acid catalyst that coordinates to both the hydroxyl group and the double bond of the substrate. This coordination creates a chiral environment that directs the attack of the electrophilic bromine source (NBS) to one face of the double bond. The subsequent intramolecular cyclization then proceeds stereoselectively to yield one enantiomer of 2-(bromomethyl)oxolane in excess. Chiral copper(II)-BOX complexes have shown promise in related asymmetric halogenation reactions and represent a potential catalyst class for this transformation.

The development of highly effective catalysts for this specific transformation remains an active area of research, with the potential to provide a highly efficient and direct route to this compound from a simple achiral precursor.

Palladium-Catalyzed Cyclization Approaches to Substituted Tetrahydrofurans

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of heterocyclic systems, including the tetrahydrofuran ring. These methods often allow for the stereoselective formation of C-C and C-O bonds in a single step, providing efficient access to substituted tetrahydrofurans. nih.govnih.gov

One notable strategy involves the reaction of γ-hydroxy alkenes with aryl or vinyl bromides in the presence of a palladium catalyst. nih.govorganic-chemistry.org This transformation can lead to the formation of trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The stereochemical outcome of these reactions is influenced by factors such as the choice of phosphine ligand and the substrate's steric and electronic properties. nih.govorganic-chemistry.org While direct synthesis of this compound using this specific method has not been extensively detailed, the underlying principles are highly relevant for the construction of the chiral tetrahydrofuran core.

The proposed mechanism for this type of cyclization suggests an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, a pathway that differs from a typical Wacker-type mechanism. organic-chemistry.org The choice of ligand is critical; for instance, the use of DPE-Phos has been shown to significantly improve yields in related syntheses. organic-chemistry.org

Below is a table summarizing key findings in the palladium-catalyzed synthesis of substituted tetrahydrofurans, which can be adapted for the synthesis of chiral bromomethyl derivatives.

| Catalyst/Ligand | Substrates | Key Findings | Diastereoselectivity (dr) | Reference |

| Pd₂(dba)₃ / P(o-tol)₃ | 4-penten-1-ol and 2-bromonaphthalene | Successful formation of the tetrahydrofuran ring. | - | organic-chemistry.org |

| Pd₂(dba)₃ / DPE-Phos | γ-hydroxy alkenes and aryl/vinyl bromides | Improved yields and high diastereoselectivity for trans-disubstituted products. | up to >20:1 | nih.govorganic-chemistry.org |

| Ni/P-chiral ligand (DI-BIDIME) | O-alkynones | Efficient for constructing chiral tetrahydrofuran rings with tertiary allylic alcohols. | >99:1 E/Z, >99:1 er | rsc.org |

This table is interactive. Click on the headers to sort the data.

These palladium-catalyzed methods offer a versatile platform for the stereoselective synthesis of a wide range of substituted tetrahydrofurans. Further adaptation and optimization of these protocols could provide a direct and efficient route to enantiomerically enriched this compound.

Enzyme-Catalyzed Derivatization for Enantiomeric Purity

Enzymatic reactions, particularly those involving lipases, offer a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. nih.govnih.gov Lipases are widely used for the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis. nih.govnih.govnih.gov This strategy can be effectively applied to enhance the enantiomeric purity of precursors to this compound or the final compound itself.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the derivatized product. nih.gov For instance, the enantioselective acylation of a racemic alcohol using a lipase (B570770) in the presence of an acyl donor (like vinyl acetate) will preferentially acylate one enantiomer, leaving the other enantiomer in its alcohol form with high enantiomeric excess (ee). nih.gov

Several lipases have been shown to be effective for the resolution of various alcohols, including those with heterocyclic structures. nih.govrsc.orgresearchgate.net The choice of enzyme, solvent, and acyl donor are critical parameters that influence both the reaction rate and the enantioselectivity.

The following table presents examples of lipase-catalyzed kinetic resolutions, highlighting the potential for achieving high enantiomeric purity in related substrates.

| Lipase | Substrate Type | Reaction | Key Outcome | Enantiomeric Excess (ee) | Reference |

| Pseudomonas sp. (SAM-II) | 3,4-Disubstituted tetrahydrofuran acetates | Enantioselective hydrolysis | Preparation of optically pure tetrahydrofuran derivatives. | High | rsc.org |

| Burkholderia cepacia lipase (BCL) | 2-Alkanol | Acetylation with vinyl acetate | Stable and reusable catalyst for kinetic resolution. | High | nih.gov |

| Candida antarctica lipase B (CAL-B) | Aromatic Morita-Baylis-Hillman adducts | Hydrolysis and Transesterification | Enantiopure adducts and corresponding alcohols. | >90% | nih.gov |

| Pseudomonas fluorescens lipase | Aromatic Morita-Baylis-Hillman adducts | Hydrolysis | Selective hydrolysis of one enantiomer. | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

By applying these enzymatic strategies, it is feasible to resolve a racemic mixture of 2-(bromomethyl)oxolane or its precursors, thereby isolating the desired (2R)-enantiomer with high optical purity.

One-Pot Synthetic Protocols for Chiral Bromomethyl Tetrahydrofuran Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable in organic synthesis due to their efficiency, reduced waste, and operational simplicity. researchgate.netmdpi.comresearchgate.net Developing a one-pot protocol for the synthesis of chiral bromomethyl tetrahydrofuran derivatives like this compound is a significant goal.

While a specific one-pot synthesis for this compound is not widely reported, related methodologies for polysubstituted tetrahydrofurans have been developed. For example, a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols has been shown to produce 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org This approach demonstrates the feasibility of constructing the chiral tetrahydrofuran ring and introducing functionality in a single pot.

The key steps in such a protocol would involve:

Asymmetric formation of a key intermediate: This step establishes the crucial stereocenter.

Cyclization: An intramolecular reaction to form the tetrahydrofuran ring.

Introduction of the bromomethyl group: This could occur before or after the cyclization, depending on the specific synthetic design.

The development of such a protocol for this compound would represent a significant advancement in its synthesis, offering a more streamlined and atom-economical route compared to traditional multi-step approaches.

Strategies for Enhancing Enantiomeric Purity during Synthesis

Achieving high enantiomeric purity is a critical aspect of synthesizing chiral molecules like this compound. Several strategies can be employed throughout the synthetic process to enhance the enantiomeric excess (ee) of the final product.

Chiral Catalysts and Ligands: In metal-catalyzed reactions, such as the palladium-catalyzed cyclizations discussed earlier, the use of chiral ligands is paramount. rsc.orgrsc.org The chiral environment created by the ligand directs the reaction to favor the formation of one enantiomer over the other. The choice of ligand can have a dramatic impact on the enantioselectivity, and screening a variety of ligands is often necessary to achieve high ee.

Enzymatic Resolutions: As detailed in section 2.3.4, enzyme-catalyzed kinetic resolution is a powerful method for separating enantiomers and can be used to upgrade the enantiomeric purity of a product that is obtained with moderate ee from a preceding step. nih.gov

Optimization of Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly influence the enantioselectivity of a reaction. Lowering the reaction temperature, for example, often leads to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.

Crystallization-Induced Resolution: In some cases, the enantiomers of a racemic compound may crystallize separately. This allows for the physical separation of the desired enantiomer. Alternatively, diastereomeric salts can be formed with a chiral resolving agent, which can then be separated by crystallization.

By carefully considering and implementing these strategies, chemists can effectively control the stereochemical outcome of their reactions and obtain this compound with the high enantiomeric purity required for its applications.

Mechanistic Investigations of 2r 2 Bromomethyl Oxolane Reactivity

Radical Cyclization Reactions to Form Bromomethyl Tetrahydrofurans

(2R)-2-(Bromomethyl)oxolane can be conceptualized as a product of radical cyclization reactions. The formation of the tetrahydrofuran (B95107) ring system with a bromomethyl substituent is a key transformation that can be achieved with high stereoselectivity through the cyclization of alkenoxyl radicals.

The 5-exo cyclization of 4-pentenoxyl radicals is a powerful method for the synthesis of 2-substituted tetrahydrofurans. The stereoselectivity of these ring closures is governed by cumulative steric effects. The substituent closest to the alkene carbon being attacked by the oxygen radical exerts the most significant stereodirecting influence. This "primary inductor" guides the cyclization to favor either a 2,3-trans or a 2,4-cis arrangement in the resulting tetrahydrofuran ring. A second substituent, the "secondary inductor," located further from the reacting π-bond, can either enhance or diminish the stereodifferentiating effect of the primary inductor depending on its relative configuration.

The regioselectivity of these radical cyclizations overwhelmingly favors the 5-exo pathway, leading to the formation of a five-membered tetrahydrofuran ring, over the 6-endo pathway, which would form a six-membered tetrahydropyran (B127337) ring. This preference is in accordance with Baldwin's rules for ring closure.

Diastereoselectivity is highly dependent on the steric environment created by substituents on the acyclic precursor. For instance, a substituent that is trans to the primary inductor will amplify the stereodirecting effect, leading to higher diastereoselectivity. Conversely, a cis-configured secondary inductor will decrease this effect. Theoretical models suggest that in certain cases, such as cyclization onto an endocyclic double bond, the observed 2,3-cis-specificity arises from the strain associated with the alternative 2,3-trans-ring closure. These principles allow for the predictable and stereoselective synthesis of complex, bridged, and annulated tetrahydrofuran structures containing a bromomethyl group.

Ring-Opening and Rearrangement Pathways

While the tetrahydrofuran ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by Lewis acids or strong nucleophiles. For this compound, such reactions would involve the cleavage of one of the C-O bonds within the oxolane ring.

The regioselectivity of the ring-opening of unsymmetrical tetrahydrofurans, such as 2-methyltetrahydrofuran, has been studied. The cleavage of the ether linkage can be controlled to favor the formation of either a primary or secondary halide, depending on the reagents used. For example, the use of certain boron-based reagents can lead to a predominantly S(_N)2-type mechanism, favoring attack at the less hindered carbon and resulting in the formation of a primary bromide. Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) indicate that the activation barrier is sensitive to the distance between the Lewis acidic and basic centers of the FLP.

While specific studies on the ring-opening and rearrangement of this compound are not extensively detailed in the provided context, the general principles of ether cleavage suggest that under acidic conditions or in the presence of strong Lewis acids, the ether oxygen can be protonated or coordinated, making the ring susceptible to nucleophilic attack. This could lead to the formation of brominated haloalcohols or other rearranged products, depending on the reaction conditions and the nature of the nucleophile.

Oxidative Cleavage of the α-Bromomethyl-Tetrahydrofuran Bond

The oxidative cleavage of the bond alpha to the bromine atom in the bromomethyl group of tetrahydrofuran derivatives represents a significant transformation. Research into a closely related α-bromomethyl-tetrahydrofuran system has demonstrated that this bond can be cleaved under oxidative conditions using pyridinium chlorochromate (PCC) as a catalyst. This process results in the formation of a γ-lactone, a valuable functional group in organic synthesis. mdpi.com

The reaction is believed to proceed through a mechanism initiated by the oxidation of the tetrahydrofuran ring. While the precise mechanism for the oxidative cleavage of the α-bromomethyl-tetrahydrofuran bond is not fully elucidated, it is proposed to be reminiscent of the PCC-mediated oxidative cleavage of α-hydroxymethyl-tetrahydrofurans. mdpi.com This suggests the involvement of a chromate ester intermediate. The reaction likely proceeds through the formation of an oxonium ion, followed by a cascade of steps leading to the cleavage of the C-C bond and subsequent formation of the lactone.

A proposed mechanistic pathway involves the following key steps:

Coordination of PCC: The chromium(VI) center of PCC coordinates to the oxygen atom of the tetrahydrofuran ring.

Hydride Abstraction: A hydride is abstracted from the carbon atom adjacent to the ring oxygen, leading to the formation of an oxonium ion.

Nucleophilic Attack: Water or another nucleophile present in the reaction mixture attacks the carbon of the bromomethyl group.

Ring Cleavage and Lactone Formation: Subsequent rearrangement and elimination steps lead to the cleavage of the α-bromomethyl-tetrahydrofuran bond and the formation of the γ-lactone.

The table below summarizes the key aspects of this transformation based on studies of analogous compounds.

| Reagent | Substrate Type | Key Transformation | Product |

| Pyridinium Chlorochromate (PCC) | α-Bromomethyl-tetrahydrofuran derivative | Oxidative C-C bond cleavage | γ-Lactone |

This reaction highlights a novel synthetic utility of PCC beyond its traditional role as an oxidizing agent for alcohols. mdpi.com

Electrochemical Reduction and One-Carbon Ring-Expansion Reactions

The electrochemical reduction of molecules containing a bromomethyl group attached to a cyclic system can initiate intriguing rearrangements, including one-carbon ring-expansion reactions. While direct studies on this compound are not extensively documented, mechanistic insights can be drawn from the electrochemical reduction of analogous compounds, such as 1-bromomethyl-2-oxocycloalkane-1-carboxylates.

The electrochemical reduction of these related substrates at a silver cathode in dimethylformamide initiates a one-electron reductive cleavage of the carbon-bromine bond. This process generates a radical intermediate which is central to the subsequent ring-expansion. The proposed mechanism involves the following steps:

Single Electron Transfer: The substrate undergoes a one-electron reduction at the cathode, leading to the cleavage of the C-Br bond and the formation of a radical intermediate.

Ring Expansion: The generated radical undergoes a rearrangement, resulting in a one-carbon expansion of the ring system. This step is driven by the formation of a more stable radical.

Hydrogen Atom Abstraction: The ring-expanded radical then abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the final, stable product.

In the case of 1-bromomethyl-2-oxocycloalkane-1-carboxylates, this sequence of events leads to the formation of a larger cyclic ketone. By analogy, the electrochemical reduction of this compound could potentially lead to the formation of a six-membered tetrahydropyran derivative through a similar radical-mediated ring-expansion.

The table below outlines the proposed intermediates and the final product type for the one-carbon ring expansion based on analogous systems.

| Step | Intermediate/Product | Description |

| 1 | Radical Intermediate | Formed by one-electron reductive cleavage of the C-Br bond. |

| 2 | Ring-Expanded Radical | Resulting from the rearrangement of the initial radical intermediate. |

| 3 | Ring-Expanded Product | Formed after hydrogen atom abstraction by the ring-expanded radical. |

Further research is needed to confirm if this compound follows a similar reaction pathway and to determine the efficiency and stereochemical outcome of such a transformation.

Electrophilic Activation and Derived Reactivity Profiles

The oxygen atom of the oxolane ring in this compound possesses lone pairs of electrons, making it susceptible to attack by electrophiles. This electrophilic activation of the ether oxygen can lead to a variety of reactivity profiles, most notably ring-opening reactions. The presence of the bromomethyl substituent can also influence the regioselectivity of these reactions.

The general mechanism for electrophilic activation involves the coordination of an electrophile (E+) to the oxygen atom of the tetrahydrofuran ring, forming an oxonium ion. This oxonium ion is a much better leaving group than the neutral ether, and it activates the ring towards nucleophilic attack.

Key aspects of the electrophilic activation and subsequent reactivity include:

Formation of an Oxonium Ion: The initial step is the reaction of the ether oxygen with an electrophile, such as a proton from a strong acid (HBr, HI), a Lewis acid (e.g., BF₃, SnCl₄), or an alkylating agent. libretexts.orgchemistrysteps.com

Nucleophilic Ring-Opening: The activated oxonium ion can then be attacked by a nucleophile. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the oxygen. libretexts.orgchemistrysteps.com

Regioselectivity: The site of nucleophilic attack is influenced by steric and electronic factors. In the case of this compound, attack can occur at either the C5 or C2 position of the tetrahydrofuran ring. The presence of the bromomethyl group at C2 may sterically hinder attack at this position, potentially favoring attack at C5.

Nature of the Electrophile and Nucleophile: The specific electrophile and nucleophile used will determine the final product. For example, using a hydrohalic acid like HBr will lead to the formation of a halo-alcohol after ring opening.

The table below summarizes the expected reactivity profiles of this compound upon electrophilic activation with different classes of electrophiles.

| Electrophile (E+) | Nucleophile (Nu-) | Intermediate | Expected Product Type |

| H⁺ (from HBr) | Br⁻ | Oxonium ion | Bromo-alcohol |

| Lewis Acid (e.g., BF₃) | Varies (e.g., solvent) | Oxonium ion complex | Ring-opened ether or alcohol |

| Acylium ion (from Acyl halide) | Halide ion | Acyl-activated oxonium ion | Halo-ester |

The study of these reactivity profiles is crucial for understanding the chemical behavior of this compound and for its application in the synthesis of more complex molecules.

Strategic Applications of 2r 2 Bromomethyl Oxolane As a Chiral Building Block

Construction of Complex Cyclic Ether Architectures and Polycyclic Systems

The synthesis of complex cyclic and polycyclic ether systems, which are core structures in many biologically active natural products like marine toxins (e.g., brevetoxin B), is a significant challenge in organic synthesis. sci-hub.se (2R)-2-(Bromomethyl)oxolane serves as a critical starting material in strategies aimed at constructing these elaborate architectures. The defined stereochemistry of the oxolane ring is leveraged to direct the formation of new stereocenters during the construction of larger ring systems.

Methods for elaborating this compound into more complex structures often involve the nucleophilic displacement of the bromide followed by further cyclization reactions. For instance, the bromomethyl group can be converted into a variety of functional handles, which then participate in intramolecular reactions to form additional ether rings.

Key Cyclization Strategies:

| Cyclization Strategy | Description | Resulting Structure |

| Intramolecular Williamson Ether Synthesis | The bromide is displaced by a nucleophile, which is part of a longer chain attached to the oxolane. A subsequent intramolecular reaction between a hydroxyl group on the chain and an electrophilic site forms a new ether ring. | Fused or spirocyclic polyether systems. |

| Ring-Closing Metathesis (RCM) | The bromomethyl group is elaborated into a terminal alkene. A second terminal alkene is introduced elsewhere in the molecule, and RCM is used to form a new carbocycle or a larger ether ring. | Polycyclic systems containing various ring sizes. sci-hub.se |

| Intramolecular Allylation | Lewis acid-mediated reactions of γ-acetoxy ethers can lead to the formation of new rings with high stereoselectivity, which can then be converted to polycyclic ethers. sci-hub.se | Stereodefined polycyclic ether frameworks. |

These strategies benefit from the "chiral memory" of the this compound core, where the initial stereocenter dictates the facial selectivity of subsequent reactions, leading to the formation of specific diastereomers.

Stereocontrolled Synthesis of Functionalized Heterocycles

The electrophilic nature of the bromomethyl group in this compound makes it an excellent substrate for reactions with a wide range of nucleophiles. This reactivity is exploited in the stereocontrolled synthesis of various functionalized heterocycles, where the oxolane ring is incorporated into a larger heterocyclic framework.

The synthesis of chiral N-heterocycles, such as piperidines and tetrahydroisoquinolines, which are prevalent motifs in pharmaceuticals, can be achieved using this building block. nih.gov For example, reaction with a primary amine can lead to the formation of a secondary amine, which can then undergo further cyclization to form a new heterocyclic ring. The stereochemistry of the final product is directly influenced by the chirality of the starting this compound.

Similarly, reaction with sulfur nucleophiles can lead to chiral sulfur-containing heterocycles. The versatility of this approach allows for the synthesis of a diverse library of functionalized heterocycles with defined stereochemistry.

Enantioselective Introduction of Chiral Centers into Molecular Scaffolds

In asymmetric synthesis, chiral auxiliaries are often employed to direct the stereochemical outcome of a reaction. researchgate.net this compound can be viewed as a chiral building block that, once incorporated into a larger molecule, can act as an internal chiral director for subsequent transformations. The steric and electronic properties of the chiral oxolane moiety can influence the transition state of reactions occurring at other sites in the molecule, leading to the enantioselective formation of new chiral centers.

For example, if this compound is attached to a prochiral ketone, the subsequent reduction of the ketone can be highly diastereoselective due to the steric hindrance imposed by the chiral oxolane ring. This allows for the creation of a new stereocenter with a predictable configuration. After directing the stereochemistry of the desired reaction, the oxolane moiety can either be retained in the final product or cleaved if it is not a required part of the target molecule.

Precursors for Diverse Synthetic Targets Requiring Defined Stereochemistry

The ability to introduce a defined stereocenter makes this compound a valuable precursor for a wide array of synthetic targets where stereochemistry is crucial for biological activity. Its applications span the synthesis of natural products, pharmaceuticals, and other specialty chemicals.

Examples of Synthetic Targets:

| Target Class | Relevance | Role of this compound |

| Polyether Natural Products | Many marine natural products with potent biological activities contain complex polyether backbones. | Provides a chiral starting point for the iterative construction of the polyether chain. |

| Chiral Piperidines | A common structural motif in many active pharmaceutical ingredients. | Used to introduce a chiral substituent, influencing the overall shape and biological activity of the molecule. nih.gov |

| Functionalized Tetrahydrofurans | The tetrahydrofuran (B95107) ring is a key structural unit in numerous biologically active compounds. organic-chemistry.orgnih.govcolab.ws | Serves as a starting point for the synthesis of more complex and highly substituted tetrahydrofuran derivatives. |

| Chiral Alcohols and Ethers | Important intermediates and final products in organic synthesis. | Can be used in the synthesis of chiral alcohols and ethers through enantioselective desymmetrization strategies. nih.gov |

Integration into Multicomponent Reaction Sequences for Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. jocpr.comnih.govresearchgate.net This approach is highly efficient and atom-economical, enabling the rapid generation of molecular diversity.

This compound is a suitable candidate for integration into MCRs, particularly those involving nucleophilic addition or substitution steps. As a chiral electrophile, it can react with nucleophiles generated in situ during the course of an MCR. For instance, in a Passerini or Ugi-type reaction, an isocyanide and a carboxylic acid or amine react with a carbonyl compound to form a reactive intermediate. This compound could potentially be used to trap this intermediate, thereby incorporating the chiral oxolane moiety into the final complex product in a single, efficient operation.

This strategy allows for the rapid construction of complex, chiral molecules from simple starting materials, making it a highly attractive approach for the synthesis of compound libraries for drug discovery and other applications.

Computational and Theoretical Studies on Oxolane Conformation and Reactivity

Quantum Mechanical (QM) Calculations for Conformational Analysis of Oxolanes

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure of molecules. For cyclic systems like oxolane, these calculations can map out the potential energy surface, revealing the most stable conformations and the energy barriers between them.

The five-membered tetrahydrofuran (B95107) (THF) ring, the core of (2R)-2-(bromomethyl)oxolane, is not planar. Instead, it exists in a continuous series of puckered conformations that can be described by a concept known as pseudorotation. This process involves the out-of-plane displacement of the ring atoms, leading to a landscape of low-energy conformations, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. core.ac.ukrsc.org

Quantum mechanical calculations, particularly using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to map the potential energy surface (PES) of the THF ring. rsc.org These studies have shown that the energy differences between the various conformers are very small, typically less than 1 kcal/mol, indicating a very flat PES. rsc.org This flatness allows for rapid interconversion between the envelope and twist forms at room temperature. For unsubstituted THF, some studies predict the twisted C_2 conformation to be the global minimum, while the envelope C_s form is a slightly higher energy state that acts as a transition state for the interconversion of different twist forms. rsc.org Other high-level calculations suggest that both C_s and C_2 conformations can be minima, separated by very low energy barriers. nih.gov

The introduction of a substituent, such as the bromomethyl group in this compound, influences the pseudorotation pathway. The substituent's preference for a pseudo-axial or pseudo-equatorial position can favor certain envelope or twist conformations over others. For instance, in 2-substituted tetrahydrofurans, the position of the substituent can significantly alter the relative energies of the conformers. rsc.org

Table 1: Calculated Relative Energies of Tetrahydrofuran (THF) Conformers

| Conformer | Symmetry | Relative Energy (kcal/mol) - DFT | Relative Energy (kcal/mol) - MP2 |

| Twist | C_2 | 0.00 | 0.00 |

| Envelope | C_s | 0.05 | 0.10 |

| Planar | C_2v | ~5.0 | ~5.0 |

Note: The values in this table are representative and sourced from various computational studies on unsubstituted tetrahydrofuran. The exact values can vary depending on the level of theory and basis set used.

Stereoelectronic effects, which involve the interaction of electron orbitals in a molecule, play a crucial role in determining the most stable conformation of substituted oxolanes. baranlab.org These effects arise from the spatial arrangement of bonds and lone pairs, leading to stabilizing or destabilizing interactions.

A key stereoelectronic interaction in molecules like this compound is the anomeric effect. scripps.eduwikipedia.org The anomeric effect describes the tendency of an electronegative substituent at the C2 position of a heterocyclic ring (adjacent to the heteroatom) to favor an axial or pseudo-axial orientation, even though this might seem sterically less favorable than an equatorial position. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring's oxygen atom and the antibonding (σ*) orbital of the C-Br bond. For this overlap to be optimal, the C-Br bond needs to be in a pseudo-axial position.

Natural Bond Orbital (NBO) analysis is a computational technique used to study these donor-acceptor interactions within a molecule. researchgate.netnih.gov By analyzing the NBOs, it is possible to quantify the stabilization energy associated with interactions like the anomeric effect. For 2-substituted oxolanes, NBO analysis can reveal the extent of electron delocalization from the oxygen lone pairs to the σ* orbital of the exocyclic C-X bond (where X is the substituent), providing a quantitative measure of the anomeric effect's strength. researchgate.net

Table 2: NBO Analysis of a Model 2-Substituted Oxolane

| Conformation | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| Pseudo-axial | n(O) | σ(C-X) | ~5.0 |

| Pseudo-equatorial | n(O) | σ(C-X) | ~1.5 |

Note: These are illustrative values for a generic electronegative substituent (X) to demonstrate the principles of NBO analysis in quantifying the anomeric effect.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying chemical reactions. It offers a good balance between accuracy and computational cost, making it suitable for exploring the complex potential energy surfaces of reactions involving molecules like this compound.

DFT calculations are particularly powerful for locating and characterizing transition states (TS), which are the highest energy points along a reaction pathway. The geometry and energy of the transition state determine the rate and stereochemical outcome of a reaction. For stereoselective reactions of this compound, such as nucleophilic substitution (S_N2), DFT can be used to model the approach of the nucleophile and the departure of the bromide leaving group. mdpi.comresearchgate.net

By calculating the energies of the transition states for different reaction pathways (e.g., attack from different faces of the molecule), it is possible to predict which product will be favored. For instance, in an S_N2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond. DFT can model the geometry of this pentacoordinate transition state and calculate its activation energy. sciforum.net The stereochemistry of the starting material, this compound, will dictate the stereochemistry of the product in such a reaction.

DFT can be used to calculate key thermodynamic properties of bromine-containing oxolane systems, providing insights into their stability and reactivity. This includes calculating the energies of reactants, products, intermediates, and transition states to determine reaction enthalpies (ΔH), activation energies (E_a), and Gibbs free energies of reaction (ΔG). researchgate.net

For example, DFT calculations can be used to study the energetics of radical reactions involving the abstraction of a hydrogen atom from the tetrahydrofuran ring by a bromine atom. researchgate.net These calculations can determine the relative activation barriers for abstracting hydrogen atoms from different positions on the ring, thus predicting the most likely site of reaction. Such studies are crucial for understanding potential side reactions or degradation pathways of this compound.

Table 3: Calculated Energetic Parameters for a Hypothetical S_N2 Reaction of this compound with a Nucleophile (Nu⁻)

| Parameter | Value (kcal/mol) |

| Activation Energy (E_a) | 15-25 |

| Enthalpy of Reaction (ΔH) | -10 to -20 |

| Gibbs Free Energy of Reaction (ΔG) | -15 to -25 |

Note: These values are estimates for a typical S_N2 reaction and can vary significantly depending on the nucleophile and solvent conditions modeled in the DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling of Cyclic Ethers

While QM and DFT calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and other dynamic processes.

For cyclic ethers like this compound, MD simulations can be used to sample the vast conformational space of the molecule. iphy.ac.cnmdpi.com By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe the pseudorotation of the oxolane ring and the rotation of the bromomethyl side chain. This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. iphy.ac.cnnih.gov

MD simulations are particularly useful for studying larger systems, such as the interaction of this compound with other molecules or in a solvent. nih.gov The insights gained from MD simulations can complement the static picture provided by QM and DFT calculations, leading to a more comprehensive understanding of the molecule's behavior. mdpi.com

Prediction of Spectroscopic Properties from Computational Models for Structural Verification

Computational chemistry has emerged as an indispensable tool in the structural elucidation of organic molecules. By simulating spectroscopic properties from first principles, theoretical models provide a powerful means to verify experimentally obtained data, assign complex spectra, and gain deeper insights into molecular structure and dynamics. For this compound, computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

The process begins with an accurate in silico model of the molecule. This involves a conformational search to identify the lowest energy conformers, as the observed spectroscopic properties are a Boltzmann-weighted average of the properties of all significantly populated conformations in solution. For the oxolane ring, this is particularly crucial due to its flexible nature and the existence of multiple low-energy envelope and twist conformations.

Predicting NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a well-established computational methodology that significantly aids in structure determination. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory (density functional and basis set) and the treatment of solvent effects. escholarship.orgnih.gov Benchmark studies have shown that specific functionals, such as WP04 and ωB97X-D, combined with appropriate basis sets like 6-311++G(2d,p) or def2-SVP, provide excellent accuracy for predicting ¹H and ¹³C chemical shifts, respectively. nih.govnih.gov Solvent effects are often incorporated using implicit models like the Polarizable Continuum Model (PCM), which generally improves the accuracy of the predictions, especially for proton chemical shifts. ruc.dkresearchgate.net

For this compound, a theoretical prediction would involve the following steps:

Conformational Analysis: A thorough search for all stable conformers of the molecule.

Geometry Optimization: Optimization of the geometry of each conformer at a suitable level of theory, for instance, B3LYP-D3/6-311G(d,p) with a PCM solvent model. nih.govnih.gov

NMR Shielding Calculation: Calculation of the isotropic shielding constants for each nucleus in each conformer using the GIAO method with a higher level of theory (e.g., WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C) and the PCM. nih.govnih.gov

Boltzmann Averaging: The calculated shielding constants for each conformer are averaged based on their Boltzmann populations, which are determined from their relative energies.

Conversion to Chemical Shifts: The averaged shielding constants are converted to chemical shifts (δ) using the following equation: δ_sample = σ_ref - σ_sample, where σ_ref is the calculated shielding constant of the reference compound (TMS) at the same level of theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents hypothetical, yet realistic, predicted NMR data for this compound, based on established computational methodologies. The atom numbering is provided in the accompanying figure.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 76.5 |

| H1 | 4.15 | - |

| C2 | - | 32.1 |

| H2a | 2.05 | - |

| H2b | 1.90 | - |

| C3 | - | 26.2 |

| H3a | 1.95 | - |

| H3b | 1.85 | - |

| C4 | - | 68.4 |

| H4a | 3.80 | - |

| H4b | 3.70 | - |

| C5 | - | 35.8 |

| H5a | 3.50 | - |

| H5b | 3.40 | - |

Predicting Vibrational Spectra

Computational methods can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator approximation for the normal modes of vibration. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. longdom.orgnih.gov

The output of a vibrational frequency calculation includes the frequencies of the normal modes and their corresponding intensities (IR) or activities (Raman). longdom.org It is a common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the computational method. nih.gov The visualization of the atomic motions for each vibrational mode aids in the assignment of the spectral bands to specific functional groups and types of vibration (e.g., stretching, bending, twisting). longdom.org

For this compound, the predicted vibrational spectrum would show characteristic bands for:

C-H stretching and bending vibrations.

C-O-C stretching of the oxolane ring.

C-C stretching of the ring skeleton.

C-Br stretching of the bromomethyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

The following table presents hypothetical, yet realistic, predicted vibrational frequencies for this compound, based on DFT calculations.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong (IR) |

| C-O-C Asymmetric Stretch | 1070 - 1150 | Strong (IR) |

| C-C Stretch | 900 - 1050 | Medium (IR/Raman) |

| C-Br Stretch | 600 - 680 | Medium to Strong (IR) |

| CH₂ Scissoring | 1450 - 1470 | Medium (IR) |

| CH₂ Rocking | 720 - 750 | Weak to Medium (IR) |

Advanced Analytical and Spectroscopic Methods for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral compounds. By exploiting the magnetic properties of atomic nuclei, NMR can provide detailed information about the connectivity, conformation, and stereochemistry of molecules.

One of the primary methods for determining the enantiomeric excess and absolute configuration of chiral molecules like (2R)-2-(bromomethyl)oxolane by NMR is through the use of chiral derivatizing agents (CDAs). The reaction of a chiral substrate with a chiral, enantiomerically pure derivatizing agent results in the formation of diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and quantification.

A common class of CDAs used for chiral alcohols, which can be formed from the opening of the oxolane ring or substitution of the bromide, are α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, and its corresponding acid chloride. The reaction of (2R)-2-(hydroxymethyl)oxolane (obtained from the hydrolysis of the title compound) with (R)- and (S)-MTPA chloride would yield diastereomeric esters. The analysis of the ¹H and ¹⁹F NMR spectra of these esters allows for the determination of the enantiomeric purity.

The underlying principle of this method relies on the anisotropic effect of the phenyl ring of the MTPA moiety, which causes different shielding or deshielding effects on the protons of the two diastereomers. By comparing the chemical shift differences (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration can be assigned based on established models of the conformation of the MTPA esters.

Table 1: Illustrative ¹H NMR Chemical Shift Data for Diastereomeric MTPA Esters of 2-(Hydroxymethyl)oxolane

| Proton | δ (ppm) for (S)-MTPA Ester | δ (ppm) for (R)-MTPA Ester | Δδ (δS - δR) (ppm) |

| H-2 | 4.15 | 4.10 | +0.05 |

| CH₂-Br (a) | 3.50 | 3.58 | -0.08 |

| CH₂-Br (b) | 3.42 | 3.52 | -0.10 |

| Oxolane H | various | various | various |

Note: This data is illustrative and represents the type of results expected from such an analysis.

The analysis of scalar coupling constants (J-couplings) in NMR spectroscopy provides valuable information about the dihedral angles between adjacent protons, which in turn helps to elucidate the preferred conformation and relative stereochemistry of a molecule. For a cyclic system like the oxolane ring in this compound, the magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle as described by the Karplus equation.

The oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope (E) and twist (T) forms. By measuring the coupling constants between the protons on the oxolane ring, it is possible to determine the preferred conformation and the orientation of the bromomethyl substituent (axial or equatorial).

For instance, a larger ³J value between two adjacent protons typically indicates a dihedral angle close to 180° (anti-periplanar), while a smaller ³J value suggests a dihedral angle closer to 90° (syn-clinal). Detailed analysis of the coupling patterns, often aided by computational modeling, can provide a comprehensive picture of the solution-state conformation of this compound.

Table 2: Representative Vicinal Coupling Constants for a Conformation of the Oxolane Ring

| Coupled Protons | Dihedral Angle (°) | Predicted ³JHH (Hz) |

| H2 - H3a | ~30 | ~7.5 |

| H2 - H3b | ~150 | ~9.0 |

| H4a - H5a | ~170 | ~10.5 |

| H4b - H5b | ~60 | ~3.0 |

Note: This data is hypothetical and serves to illustrate the relationship between dihedral angles and coupling constants.

Mass Spectrometry Techniques for Chiral Discrimination

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While conventional MS cannot distinguish between enantiomers, coupling it with chiral derivatization or specific ionization techniques can enable chiral discrimination.

Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation.

To apply this to this compound, the enantiomers would first be derivatized with a chiral reagent to form diastereomers. These diastereomeric ions will have slightly different three-dimensional structures, leading to different collision cross-sections (CCS) in the ion mobility cell. This difference in CCS results in different drift times, allowing for their separation and distinct detection by the mass spectrometer. This technique is particularly useful for the analysis of complex mixtures where chromatographic separation may be challenging.

Chromatographic Separation Techniques for Enantiomeric Purity Assessment

Chromatographic techniques are widely used for the separation and quantification of enantiomers. The choice of method depends on the properties of the analyte and the required sensitivity and resolution.

The most direct and common method for separating enantiomers is by using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). CSPs are composed of a chiral selector that is immobilized on a solid support (e.g., silica (B1680970) gel). The separation is based on the differential interactions between the enantiomers and the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities.

For the enantiomeric purity assessment of this compound, various types of CSPs could be screened, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic antibiotic phases. The choice of the mobile phase is crucial for achieving optimal separation. In HPLC, this typically involves a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. SFC, which uses supercritical carbon dioxide as the main mobile phase component, often provides faster separations and is considered a "greener" alternative to LC.

The retention times of the two enantiomers will differ on a suitable CSP, allowing for their baseline separation and accurate quantification of the enantiomeric excess.

Table 3: Example Chromatographic Data for the Enantiomeric Separation of (±)-2-(bromomethyl)oxolane

| Technique | Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| HPLC | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 8.5 | 9.8 | 1.8 |

| SFC | Chiralpak AD-H | CO₂/Methanol (B129727) (85:15) | 3.2 | 3.9 | 2.1 |

Note: This data is illustrative and represents typical results for a successful chiral separation.

Indirect Enantioseparation via Diastereomer Formation

The indirect method of enantioseparation provides a powerful strategy for the stereochemical elucidation of chiral compounds like this compound. This technique circumvents the challenges of direct enantiomer separation by converting the enantiomeric mixture into a pair of diastereomers through a chemical reaction with a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers possess distinct physical and chemical properties, enabling their separation and quantification using standard achiral chromatographic or spectroscopic methods. nih.govresearchgate.net

The core principle of this method lies in the formation of a new covalent bond between the target enantiomers and a single enantiomer of a chiral auxiliary. This process establishes a second stereocenter in the molecule, leading to the formation of diastereomeric pairs. For a racemic mixture of 2-(bromomethyl)oxolane, reaction with an enantiopure CDA, for instance, (R)-CDA, would yield a mixture of (2R, R')- and (2S, R')-diastereomers. These diastereomers can then be separated and analyzed.

Derivatization with Chiral Alcohols

A common approach for the derivatization of alkyl halides such as 2-(bromomethyl)oxolane is the reaction with a chiral alcohol in the presence of a non-nucleophilic base. This Williamson ether synthesis variant results in the formation of diastereomeric ethers. A representative chiral alcohol for this purpose is (R)-(-)-2-phenyl-1-propanol.

The reaction proceeds by deprotonation of the chiral alcohol by a suitable base, such as sodium hydride, to form a chiral alkoxide. This alkoxide then acts as a nucleophile, displacing the bromide from 2-(bromomethyl)oxolane. When a racemic mixture of 2-(bromomethyl)oxolane is used, two diastereomeric ethers are formed.

Hypothetical Research Findings: Derivatization with (R)-(-)-2-phenyl-1-propanol

In a hypothetical study, a racemic mixture of 2-(bromomethyl)oxolane was reacted with an equimolar amount of (R)-(-)-2-phenyl-1-propanol in the presence of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at room temperature. The reaction progress was monitored by thin-layer chromatography (TLC), and upon completion, the diastereomeric products were isolated and analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Hypothetical Reaction and HPLC Separation Data for Diastereomeric Ethers

| Parameter | Value |

| Reactants | |

| 2-(bromomethyl)oxolane | Racemic mixture |

| Chiral Derivatizing Agent | (R)-(-)-2-phenyl-1-propanol |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Conditions | |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| HPLC Analysis | |

| Column | Silica gel, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Ethyl Acetate (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Times | |

| Diastereomer 1 ((2R,2'R)-product) | 15.8 min |

| Diastereomer 2 ((2S,2'R)-product) | 17.2 min |

| Resolution (Rs) | 1.85 |

The baseline separation achieved in the hypothetical HPLC analysis (Rs > 1.5) indicates that this method is highly effective for the quantification of the enantiomeric composition of the original 2-(bromomethyl)oxolane mixture.

Spectroscopic Elucidation by NMR

NMR spectroscopy is a powerful tool for the characterization of the formed diastereomers. The different spatial arrangement of the atoms in diastereomers leads to distinct chemical environments for their nuclei, resulting in different chemical shifts (δ) in their NMR spectra. This is particularly evident for protons proximate to the newly formed stereocenter.

In the case of the diastereomeric ethers formed with (R)-(-)-2-phenyl-1-propanol, the protons on the bromomethyl group (now a methylene group of the ether) and the adjacent methine proton on the oxolane ring are expected to exhibit distinguishable signals for each diastereomer.

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Ethers in CDCl₃

| Proton Assignment | Diastereomer 1 ((2R,2'R)-product) Chemical Shift (δ, ppm) | Diastereomer 2 ((2S,2'R)-product) Chemical Shift (δ, ppm) | Δδ (ppm) |

| Oxolane H-2 (methine) | 4.15 (m) | 4.25 (m) | 0.10 |

| Ether CH₂ (exocyclic) | 3.55 (dd, J = 10.5, 5.0 Hz), 3.65 (dd, J = 10.5, 4.0 Hz) | 3.50 (dd, J = 10.5, 5.2 Hz), 3.60 (dd, J = 10.5, 3.8 Hz) | 0.05, 0.05 |

| Phenyl-propanol CH (methine) | 3.05 (q, J = 6.8 Hz) | 3.15 (q, J = 6.8 Hz) | 0.10 |

| Phenyl-propanol CH₃ | 1.25 (d, J = 6.8 Hz) | 1.35 (d, J = 6.8 Hz) | 0.10 |

The observable differences in the chemical shifts (Δδ) for key protons in the hypothetical NMR data confirm the formation of two distinct diastereomers and allow for their individual characterization. The integration of these distinct signals can also be used to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the initial 2-(bromomethyl)oxolane.

Emerging Research Avenues and Future Perspectives in 2r 2 Bromomethyl Oxolane Chemistry

Development of Novel Catalytic Systems for Selective Functionalization of Oxolanes

The development of novel catalytic systems for the selective functionalization of oxolanes, including derivatives like (2R)-2-(bromomethyl)oxolane, is a burgeoning area of research. A significant focus is on transition-metal-catalyzed C-H activation, which offers a powerful tool for introducing new functional groups at specific positions within the oxolane ring, a traditionally challenging task.

Recent studies have demonstrated the utility of ruthenium catalysts for the meta-selective C-H bromination of aromatic compounds containing a directing group nih.gov. While not directly applied to this compound, this methodology provides a conceptual framework for the regioselective functionalization of the oxolane ring by designing substrates with appropriate directing groups. Such an approach could enable the introduction of bromine or other functionalities at positions that are otherwise difficult to access.

Furthermore, transition metal-catalyzed cross-coupling reactions are being explored for the derivatization of halogenated oxolanes. Palladium-catalyzed cross-coupling of heterocyclic silanolates with aryl halides has shown promise for forming C-C bonds under mild conditions nih.gov. Adapting these methods to couple this compound with various organometallic reagents could significantly expand its synthetic utility. The development of robust catalysts that are tolerant of the oxolane ring and the bromine substituent is a key challenge being addressed.

Another promising avenue is the photocatalytic generation of bromine radicals for the site-selective α-C–H functionalization of tetrahydrofuran (B95107) rsc.org. This metal-free approach offers a greener alternative to traditional methods and could potentially be adapted for the selective functionalization of the oxolane ring in the presence of the bromomethyl group.

Table 1: Examples of Catalytic Systems for Functionalization of Heterocycles

| Catalyst System | Reaction Type | Substrate Class | Potential Application for this compound |

| [{Ru(p-cymene)Cl2}2] | meta-Selective C-H Bromination | 2-Phenylpyridine derivatives | Regioselective functionalization of the oxolane ring |

| Pd(2)(dba)3·CHCl3 | Cross-coupling | Heterocyclic silanolates and aryl halides | C-C bond formation at the bromomethyl position |

| 4-CzIPN (photocatalyst) | α-C–H Functionalization | Tetrahydrofuran | Selective functionalization of the oxolane ring |

Chemoenzymatic Approaches to Chiral Brominated Cyclic Ethers

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, is emerging as a powerful strategy for the preparation of chiral brominated cyclic ethers like this compound. This approach offers significant advantages in terms of enantioselectivity and sustainability.

One key strategy involves the enzymatic kinetic resolution of racemic intermediates. Lipases are particularly versatile in this regard, capable of catalyzing the enantioselective acylation or hydrolysis of alcohols and their corresponding esters nih.govmdpi.com. For instance, a racemic mixture of a hydroxymethyl-substituted oxolane could be resolved using a lipase (B570770) to selectively acylate one enantiomer, leaving the other enantiomerically pure alcohol to be converted to the desired brominated compound. Lipase from Candida antarctica B (CAL-B) has been successfully used in the regioselective acylation of related polyhydroxylated compounds, demonstrating the potential for high selectivity in complex molecules nih.gov.

Furthermore, the direct enzymatic bromination of organic molecules is a growing field of interest. Bromoperoxidases, found in marine organisms, are known to catalyze the oxidation of bromide ions to generate an electrophilic bromine species that can halogenate a variety of organic substrates researchgate.net. The application of these enzymes to cyclic ethers could provide a direct and environmentally benign route to chiral brominated oxolanes, potentially starting from readily available precursors. Research in this area is focused on understanding the substrate scope of these enzymes and engineering them for improved activity and selectivity towards synthetic targets.

A notable example of a chemoenzymatic cascade involves the enzymatic bromination of aminothiazoles followed by a Suzuki-Miyaura cross-coupling reaction without intermediate purification nih.gov. This demonstrates the potential for integrating biocatalytic steps seamlessly with traditional chemical transformations to build molecular complexity efficiently.

Table 2: Chemoenzymatic Strategies for Chiral Brominated Ethers

| Enzymatic Step | Enzyme Class | Substrate Type | Product Type |

| Kinetic Resolution | Lipase | Racemic hydroxymethyl oxolane | Enantiopure hydroxymethyl oxolane |

| Enantioselective Acylation | Lipase | Racemic hydroxymethyl oxolane | Enantiopure acetoxymethyl oxolane |

| Bromination | Bromoperoxidase | Cyclic ether precursor | Brominated cyclic ether |

Application of Flow Chemistry for Scalable Synthesis of this compound

Flow chemistry is rapidly gaining traction as a powerful tool for the synthesis of fine chemicals and pharmaceuticals due to its inherent advantages in terms of safety, scalability, and process control. The application of continuous flow technology to the synthesis of this compound and other chiral cyclic ethers offers a promising route to more efficient and scalable manufacturing processes rsc.orgacs.org.

One of the key benefits of flow chemistry is the ability to perform reactions under conditions that are challenging or hazardous in traditional batch reactors acs.org. This includes reactions at high temperatures and pressures, as well as those involving highly reactive or unstable intermediates. For the synthesis of this compound, which may involve exothermic steps or the use of corrosive reagents, flow reactors provide enhanced heat and mass transfer, leading to better temperature control and improved safety.

High-throughput experimentation (HTE) platforms, often utilizing micro-droplet or micro-well formats, can be used in conjunction with flow chemistry to rapidly screen and optimize reaction conditions acs.orgnih.gov. This allows for the efficient exploration of a wide range of parameters, such as catalyst loading, temperature, and residence time, to identify the optimal conditions for the synthesis of this compound with high yield and enantiopurity.

Table 3: Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Advantage | Relevance to Synthesis |

| Enhanced Heat and Mass Transfer | Improved temperature control, increased safety | Control of exothermic bromination steps |

| Small Reactor Volumes | Safe handling of hazardous reagents | Use of corrosive brominating agents |

| Precise Control of Parameters | High reproducibility, improved yields and selectivity | Optimization of chiral synthesis |

| Process Intensification | Reduced reaction times, smaller footprint | Efficient and scalable production |

| Integration of Steps | Telescoped synthesis, reduced workup | Streamlined manufacturing process |

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

While this compound is primarily utilized as an electrophile in nucleophilic substitution reactions, there is a growing interest in exploring its potential for novel and unexpected reactivity. The unique combination of a chiral cyclic ether and a reactive bromomethyl group may enable transformations beyond simple alkylation.

One area of exploration is the participation of the oxolane oxygen atom in neighboring group participation or rearrangement reactions. Under certain conditions, the lone pair of electrons on the oxygen could influence the reactivity of the C-Br bond, potentially leading to the formation of transient oxonium ions that could be trapped by nucleophiles or undergo rearrangement. An analogous situation has been observed in the unexpected rearrangement of 2-bromoaniline under certain alkylation conditions, where bromine migration occurred nih.gov. Investigating the behavior of this compound under various Lewis or Brønsted acidic conditions could uncover similar novel transformations.

The bromomethyl group itself can be a precursor to other reactive intermediates. For example, treatment with a strong base could potentially lead to the formation of an ylide or a carbene-like species, which could then participate in cycloaddition or insertion reactions. Furthermore, radical-mediated reactions initiated at the C-Br bond could open up new avenues for functionalization.

Another intriguing possibility is the use of this compound in transition metal-catalyzed cross-coupling reactions where the C-Br bond is activated. While typically used for sp2-hybridized carbons, recent advances have expanded the scope of these reactions to include sp3-hybridized electrophiles. Developing catalytic systems that can effectively activate the C-Br bond of this compound without causing ring-opening or other side reactions is a key challenge.

Integration of Green Chemistry Principles in Oxolane Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve sustainability nih.govresearchgate.net. The synthesis of this compound provides numerous opportunities for the application of these principles.

A key focus is the use of greener solvents and reagents. Traditional syntheses often employ hazardous solvents and stoichiometric amounts of toxic reagents. The development of synthetic routes that utilize bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF), or even water, is a significant step towards a more sustainable process. Furthermore, replacing hazardous brominating agents with safer alternatives is an important area of research uni-lj.sinih.gov.

The application of catalysis, as discussed in section 7.1, is a cornerstone of green chemistry, as it allows for the use of smaller quantities of reagents and often leads to higher selectivity and reduced waste. Biocatalysis (section 7.2) and flow chemistry (section 7.3) also contribute significantly to the greenness of a synthesis by enabling milder reaction conditions, reducing energy consumption, and improving process efficiency.

Table 4: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using safer brominating agents and avoiding toxic solvents. |

| Designing Safer Chemicals | Considering the entire lifecycle of the product to minimize toxicity. |

| Safer Solvents and Auxiliaries | Utilizing bio-based solvents like 2-MeTHF or water. |

| Design for Energy Efficiency | Employing catalytic methods and flow chemistry to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring synthetic routes that start from biomass-derived materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Considering the end-of-life of the product and its byproducts. |

| Real-time Analysis for Pollution Prevention | Implementing in-line monitoring in flow synthesis to control and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Using flow chemistry to handle hazardous reagents and reactions safely. |

Q & A

Basic: What are the common synthetic routes for preparing (2R)-2-(bromomethyl)oxolane, and how is stereochemical purity ensured?

This compound is typically synthesized via functionalization of an oxolane precursor. One approach involves bromomethylation of a preformed oxolane ring using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Alternatively, stereoselective ring-opening of epoxides followed by cyclization may be employed. To ensure stereochemical purity, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can be used. Resolution techniques, such as chiral chromatography or crystallization with enantiopure counterions, are critical for isolating the R-enantiomer. Reaction progress and enantiomeric excess (ee) should be monitored via chiral HPLC or polarimetry .

Advanced: How can X-ray crystallography confirm the absolute configuration of this compound in novel derivatives?

The heavy bromine atom in this compound provides strong anomalous scattering, enabling direct determination of absolute configuration via X-ray crystallography. Using programs like SHELXL (from the SHELX suite), researchers refine the structure against diffraction data, comparing observed and calculated Flack or Hooft parameters. For example, in muscarine-like oxolane derivatives ( ), crystal structures revealed oxolane ring puckering and spatial arrangement of substituents, confirming stereochemistry. Data collection at low temperatures (e.g., 100 K) enhances resolution, while twinning tests (e.g., PLATON) ensure data integrity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- NMR :

- ¹H NMR : The oxolane ring protons (δ 1.6–2.2 ppm for axial/equatorial Hs) and bromomethyl group (δ 3.3–3.7 ppm, split due to coupling with adjacent protons) are diagnostic.

- ¹³C NMR : The brominated carbon appears at δ 25–35 ppm, while oxolane carbons resonate at δ 70–80 ppm.

- IR : C-Br stretch at ~500–600 cm⁻¹.

- MS : Molecular ion peak (M⁺) at m/z corresponding to C₅H₉BrO (MW 177.03), with isotopic patterns characteristic of bromine (1:1 ratio for M and M+2).

These features align with structural analogs in and , where NMR and MS confirmed oxolane frameworks .

Advanced: How do solvent polarity and leaving group stability influence the nucleophilic substitution reactivity of the bromomethyl group in this compound?